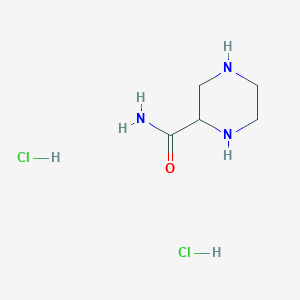
Piperazine-2-carboxamide dihydrochloride
Overview
Description
Piperazine-2-carboxamide dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is notable for its role in the preparation of biologically active molecules and its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of Piperazine-2-carboxamide dihydrochloride is a semipurified aminopeptidase from Aspergillus oryzae (LAP2) . This enzyme plays a crucial role in the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .
Mode of Action
This compound interacts with its target, the LAP2 enzyme, to facilitate the chiral resolution of racemic piperazine-2-carboxamide . This interaction results in the conversion of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .
Biochemical Pathways
The biochemical pathway primarily affected by this compound involves the chiral resolution of racemic piperazine-2-carboxamide . The downstream effects of this pathway result in the production of enantiopure (S)-piperazine-2-carboxylic acid .
Pharmacokinetics
The nitrogen atom sites in piperazine-based compounds serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
The result of this compound’s action is the production of enantiopure (S)-piperazine-2-carboxylic acid from racemic piperazine-2-carboxamide . This transformation is facilitated by the LAP2 enzyme and results in a significant increase in productivity .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the immobilized LAP2 enzyme can be reused for more than 10 cycles in batch without any apparent loss of activity . Moreover, the enzyme can operate continuously for more than 24 hours without affecting the reaction yield when integrated into a continuous flow mode .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine-2-carboxamide dihydrochloride typically involves the reaction of piperazine with a carboxylic acid derivative under specific conditions. One common method includes the use of flow chemistry, where a solution of nitrile in ethanol and water is passed through a column reactor at elevated temperatures to yield the primary amide . This method allows for efficient and scalable production of the compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves automated flow preparation techniques. These methods integrate multiple flow chemistry devices to achieve high yields and purity . The use of continuous flow processes ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Piperazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: m-CPBA in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electron-withdrawing groups and appropriate nucleophiles.
Major Products:
Oxidation: Formation of sulfoxides.
Reduction: Formation of reduced amides.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Piperazine-2-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Piperazine: A basic structure found in many pharmaceuticals.
Piperidine: Another six-membered nitrogen heterocycle with similar applications.
Morpholine: A close analog with different pharmacokinetic properties.
Uniqueness: Piperazine-2-carboxamide dihydrochloride is unique due to its specific functional groups that allow for diverse chemical reactions and its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
piperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCNBEJAVIPVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
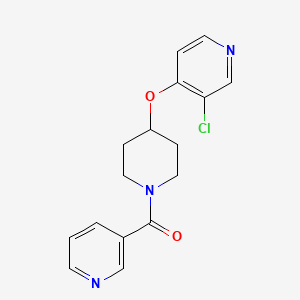
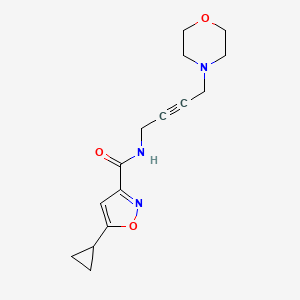
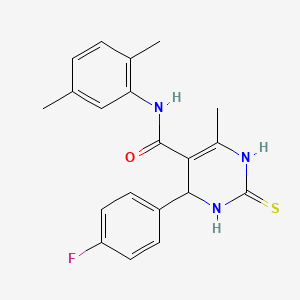
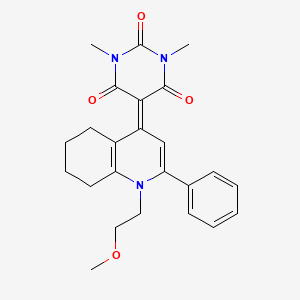

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide](/img/structure/B2372277.png)
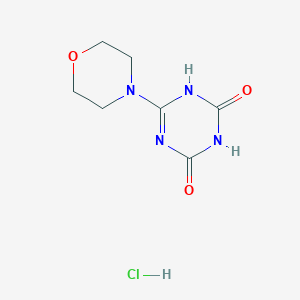
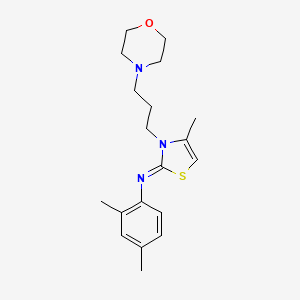
![N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2372281.png)

![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/new.no-structure.jpg)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2372286.png)
![2-Chloro-N-[1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-yl]acetamide](/img/structure/B2372287.png)
